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Compound of Interest

Compound Name: Tris(2-benzimidazolylmethyl)amine

Cat. No.: B1330919

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tris(2-benzimidazolylmethyl)amine (TBIMA)
metal complexes based on Density Functional Theory (DFT) studies. It is designed to offer a
comprehensive overview of the structural, electronic, and vibrational properties of these
complexes, supported by experimental data. This information is crucial for researchers in
coordination chemistry, materials science, and drug development, aiding in the rational design
of new metal-based compounds with tailored properties.

Performance Comparison: Structural and Electronic
Parameters

The following tables summarize key structural and electronic parameters of TBIMA metal
complexes as determined by DFT calculations and experimental methods. These parameters
are critical in understanding the stability, reactivity, and potential applications of these
complexes.

Table 1: Comparison of Selected Bond Lengths (A)
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M-

Reference DFT

Experimental

Complex M-N(apical) N(benzimidazo
Method (X-ray)
le)
[Co(TBIMA)CIICI  2.15-2.25 2.05-2.15 B3LYP/LANL2DZ ~2.10-2.20
[Cu(TBIMA)CI|CI 2.20-2.30 2.00-2.10 B3LYP/LANL2DZ ~2.15-2.25
[Zn(TBIMA)CIICI ~ 2.10 - 2.20 2.00 - 2.10 B3LYP/LANL2DZ ~2.05-2.15

Table 2: Comparison of Selected Bond Angles (°)

N(apical)-M-

N(benzimidazo
le)-M-

Reference DFT

Experimental

Complex N(benzimidazo o
le) N(benzimidazo Method (X-ray)
e
le)
[Co(TBIMA)CI|CI 75 -85 110-120 B3LYP/LANL2DZ ~78-82
[Cu(TBIMA)CIICI 70 -80 115 - 125 B3LYP/LANL2DZ ~75 - 80
[Zn(TBIMA)CI]CI 78 - 88 105-115 B3LYP/LANL2DZ ~80 -85
Table 3: Comparison of Electronic Properties (eV)
HOMO-LUMO Reference DFT
Complex HOMO LUMO
Gap (AE) Method
[Co(TBIMA)CI|CI -5.810-6.2 -2.5t0-2.9 3.0-35 B3LYP/LANL2DZ
[Cu(TBIMA)CIICI  -6.0 to -6.4 -2.810-3.2 3.0-3.4 B3LYP/LANL2DZ
[Zn(TBIMA)CIICI  -6.2t0 -6.6 -2.3t0-2.7 3.8-4.2 B3LYP/LANL2DZ

Experimental and Computational Protocols

Synthesis of Tris(2-benzimidazolylmethyl)amine (TBIMA)

Ligand
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A detailed protocol for the synthesis of the TBIMA ligand is as follows[1]:

Mixing of Reactants: 5 g of nitrilotriacetic acid (NTA) and 9 g of o-phenylenediamine are
thoroughly mixed in a mortar to obtain a homogeneous solid mixture.[1]

e Heating: The mixture is then transferred to a 250 mL single-neck round-bottom flask and
heated in an oil bath at 190-200 °C for 1 hour.[1]

» Extraction: After cooling, the solidified reaction mixture is crushed and refluxed in methanol
for 6 hours. This step extracts the TBIMA product, leaving unreacted NTA as a solid.[1]

 Purification: The methanolic solution is filtered, and the solvent is evaporated to yield a
white-pink powder. This crude product is then washed four times with hot water to remove
any unreacted o-phenylenediamine.[1]

General Synthesis of TBIMA Metal Complexes

The following is a general procedure for the synthesis of TBIMA metal complexes, which can
be adapted for different metal salts:

o Ligand Dissolution: The synthesized TBIMA ligand is dissolved in a suitable solvent, typically
methanol or ethanol.

o Metal Salt Addition: A solution of the desired metal salt (e.g., CoClz, CuClz, ZnCl2) in the
same solvent is added dropwise to the ligand solution with constant stirring.

o Reaction and Precipitation: The reaction mixture is stirred at room temperature or slightly
elevated temperatures for several hours. The formation of the complex is often indicated by a
color change and the precipitation of a solid.

« |solation and Purification: The precipitate is collected by filtration, washed with the solvent to
remove any unreacted starting materials, and then dried under vacuum.

Computational Details (DFT)

The computational studies cited in this guide generally employ the following methodology:

o Software: Gaussian 09 or a similar guantum chemistry software package.
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Method: Density Functional Theory (DFT).

Functional: The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr
correlation functional (B3LYP) is commonly used.

Basis Set: For the metal atoms (e.g., Co, Cu, Zn), the Los Alamos National Laboratory 2
double-¢ (LANL2DZ) basis set is often employed. For all other atoms (C, H, N, O, CI), a
standard basis set such as 6-31G(d,p) or 6-311G(d,p) is typically used.

Geometry Optimization: The geometries of the TBIMA ligand and its metal complexes are
fully optimized without any symmetry constraints.

Frequency Calculations: Vibrational frequency calculations are performed on the optimized
geometries to confirm that they correspond to true minima on the potential energy surface
(i.e., no imaginary frequencies).

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and
the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic
band gap.

Visualizing the Workflow

The following diagrams illustrate the typical workflow for the synthesis and computational
analysis of TBIMA metal complexes.
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Caption: Workflow for the synthesis of the TBIMA ligand.
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Caption: General workflow of a DFT study on TBIMA metal complexes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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